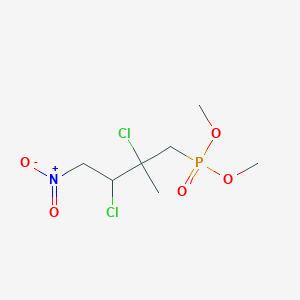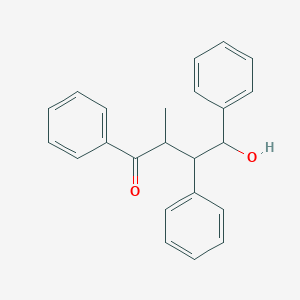
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one is an organic compound with the molecular formula C23H22O2 It is a ketone with a hydroxyl group and three phenyl groups attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by the addition of a phenyl group and subsequent hydroxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Common industrial methods include:
Batch Process: Mixing reactants in a reactor and allowing the reaction to proceed to completion.
Continuous Process: Continuously feeding reactants into a reactor and removing products, which allows for higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Formation of 4-oxo-2-methyl-1,3,4-triphenylbutan-1-one
Reduction: Formation of 4-hydroxy-2-methyl-1,3,4-triphenylbutanol
Substitution: Formation of halogenated or nitrated derivatives of the compound
Scientific Research Applications
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methyl-1,3-diphenylbutan-1-one: Lacks one phenyl group compared to 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one.
4-Hydroxy-2-methyl-1,3,4-triphenylbutanol: The carbonyl group is reduced to a hydroxyl group.
4-Oxo-2-methyl-1,3,4-triphenylbutan-1-one: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl, carbonyl, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62117-81-1 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C23H22O2/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23(25)20-15-9-4-10-16-20/h2-17,21,23,25H,1H3 |
InChI Key |
AACRSPXXLBYVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


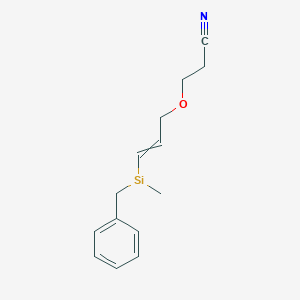
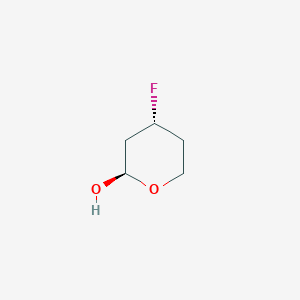
![6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate](/img/structure/B14554592.png)
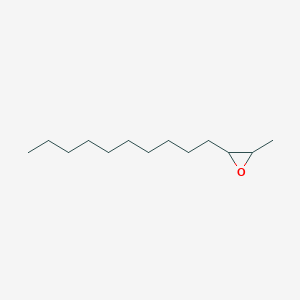
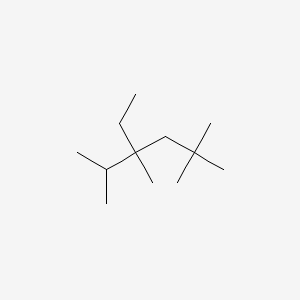
![4,4',4''-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine)](/img/structure/B14554607.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
![(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane](/img/structure/B14554623.png)
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
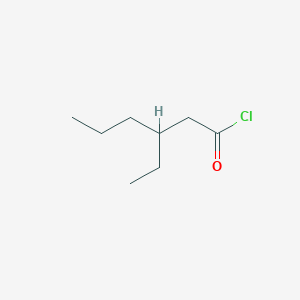
![N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine](/img/structure/B14554654.png)
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
